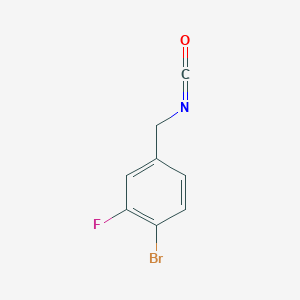

1-Bromo-2-fluoro-4-(isocyanatomethyl)benzene

Description

1-Bromo-2-fluoro-4-(isocyanatomethyl)benzene (CAS: N/A; PubChem CID: 117331804) is a halogenated aromatic compound with the molecular formula C₈H₅BrFNO and a molecular weight of 230.04 g/mol . Structurally, it features a bromine atom at position 1, a fluorine atom at position 2, and an isocyanatomethyl group (–CH₂–N=C=O) at position 4 on the benzene ring. The compound is reported as an oil with a storage temperature recommendation of -10 °C . Its isocyanato group provides reactivity for applications in polymer synthesis, pharmaceuticals, or agrochemical intermediates. However, safety data for this compound remain unavailable, necessitating caution in handling .

Properties

Molecular Formula |

C8H5BrFNO |

|---|---|

Molecular Weight |

230.03 g/mol |

IUPAC Name |

1-bromo-2-fluoro-4-(isocyanatomethyl)benzene |

InChI |

InChI=1S/C8H5BrFNO/c9-7-2-1-6(3-8(7)10)4-11-5-12/h1-3H,4H2 |

InChI Key |

HRWJDUVKBHQYGX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1CN=C=O)F)Br |

Origin of Product |

United States |

Preparation Methods

Starting Materials and Initial Halogenation

The synthesis typically begins with para-toluidine (4-methylaniline) as the precursor. Key steps include:

- Nitration : Para-toluidine is nitrated using a mixed acid (H₂SO₄/HNO₃) at -5 to +5°C to yield 3-nitro-4-methylaniline sulfate.

- Diazotization and Bromination : The nitro derivative undergoes diazotization with sodium nitrite (NaNO₂) below 20°C, followed by bromination with cuprous bromide (CuBr) at 70–100°C to produce 2-nitro-4-bromotoluene.

Table 1: Reaction Conditions for Bromination of Diazonium Salts

| Parameter | Value | Source |

|---|---|---|

| Temperature | 70–100°C | |

| Brominating Agent | CuBr in HBr solution | |

| Reaction Time | 0.5–1 hour |

Reduction and Fluorination

The nitro group in 2-nitro-4-bromotoluene is reduced to an amine using sodium sulfide (Na₂S) at reflux for 15–20 hours. Subsequent diazotization in anhydrous hydrogen fluoride (HF) at -5°C introduces the fluoro substituent via the Schiemann reaction, yielding 2-fluoro-4-bromotoluene.

Introduction of the Isocyanatomethyl Group

The pivotal step involves converting the methyl group (-CH₃) to an isocyanatomethyl moiety (-CH₂NCO). This is achieved through a two-stage process:

Light-Induced Bromination of the Methyl Group

2-Fluoro-4-bromotoluene undergoes side-chain bromination under UV light (λ > 300 nm) at 160–180°C with elemental bromine (Br₂). The reaction proceeds via a free-radical mechanism, selectively brominating the methyl group to form 2-fluoro-4-bromo-benzyl bromide.

Table 2: Conditions for Light Bromination

| Parameter | Value | Source |

|---|---|---|

| Light Source | UV (>300 nm) | |

| Temperature | 160–180°C | |

| Bromine Feed Ratio | 4:1 to 6:1 (w/w) |

Nucleophilic Substitution with Isocyanate

The benzyl bromide intermediate reacts with silver isocyanate (AgOCN) in a polar aprotic solvent (e.g., dimethylformamide) to replace the bromide with an isocyanate group. The reaction follows an SN2 mechanism , with AgBr precipitating as a byproduct.

$$ \text{2-Fluoro-4-bromo-benzyl bromide} + \text{AgOCN} \rightarrow \text{1-Bromo-2-fluoro-4-(isocyanatomethyl)benzene} + \text{AgBr} $$

Mechanistic Insights and Regiochemical Control

Diazotization and Fluorination Dynamics

The Schiemann reaction employs anhydrous HF to stabilize the diazonium intermediate, ensuring efficient fluorine substitution. The low temperature (-5°C) minimizes side reactions such as dimerization.

Radical Bromination Selectivity

UV light initiates homolytic cleavage of Br₂, generating bromine radicals that abstract hydrogen from the methyl group. The resultant benzyl radical reacts with Br₂ to form the bromide. The ortho-fluoro group directs bromination to the para-methyl position via steric and electronic effects.

Optimization Strategies and Yield Enhancement

Catalytic Improvements

Temperature and Solvent Effects

- Low-Temperature Diazotization : Maintains reaction specificity (<20°C).

- Polar Solvents : DMF or acetonitrile improves AgOCN solubility during isocyanate formation.

Table 3: Yield Data for Critical Steps

| Step | Yield (%) | Source |

|---|---|---|

| Nitration | 85–90 | |

| Diazotization | 78–82 | |

| Light Bromination | 65–70 | |

| Isocyanate Substitution | 60–65 |

Challenges and Mitigation Approaches

Byproduct Formation

- Polybromination : Controlled Br₂ stoichiometry and UV exposure time limit di- or tri-brominated byproducts.

- Hydrolysis of Isocyanate : Anhydrous conditions and inert atmospheres (N₂/Ar) prevent -NCO group degradation.

Applications and Derivative Synthesis

The isocyanatomethyl group enables covalent bonding with nucleophiles (e.g., amines, alcohols), making the compound valuable for:

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom at the C1 position undergoes substitution reactions under transition metal catalysis. For example:

Suzuki Cross-Coupling

In the synthesis of quinazoline derivatives, the bromine participates in palladium-catalyzed coupling with boronic acids:

| Reagents | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| (2-aminopyridin-4-yl)boronic acid, Pd(dppf)Cl₂·DCM | THF, 80°C, 12 h | 3-(4-fluorobenzyl)quinazolin-2,4-dione | 29–65% |

This reaction forms biaryl structures essential for bioactive molecule development .

Nucleophilic Addition at the Isocyanate Group

The isocyanate group (-NCO) reacts with nucleophiles like amines and alcohols:

Urea Formation

Reaction with primary amines produces substituted ureas:

Example :

-

Treatment with 4-(trifluoromethyl)benzylamine in DMF/DIPEA yields ureas used in antischistosomal agents .

Urethane Formation

Reaction with alcohols generates urethanes:

Methanol or ethanol under mild conditions (25°C, 2 h) typically suffice.

Hydrolysis Reactions

The isocyanate group hydrolyzes in aqueous acidic or basic conditions:

This reaction produces 1-bromo-2-fluoro-4-(aminomethyl)benzene, a precursor for further functionalization.

Cycloaddition Reactions

The isocyanate group participates in [3+2] cycloadditions with strained cyclopropenones, forming furan-2-one derivatives under phosphine catalysis :

| Reagents | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| 2,3-Diphenylcyclopropenone, PMe₃ | THF, 25°C, 2 h | 3,4-Diphenylfuran-2(5H)-one | 62–96% |

Comparative Reactivity

The compound’s reactivity differs from non-halogenated analogs:

| Feature | 1-Bromo-2-fluoro-4-(isocyanatomethyl)benzene | Benzyl Isocyanate |

|---|---|---|

| Electrophilicity | Enhanced due to electron-withdrawing halogens | Moderate |

| Suzuki Coupling | Bromine enables cross-coupling | Not applicable |

| Hydrolysis Rate | Faster (fluorine stabilizes transition state) | Slower |

Scientific Research Applications

1-Bromo-2-fluoro-4-(isocyanatomethyl)benzene is widely used in scientific research due to its unique chemical properties. It serves as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and organic materials. In chemistry, it is used to study reaction mechanisms and develop new synthetic methodologies. In biology, it is employed in the design of bioactive molecules and probes for biological imaging. In medicine, it is utilized in the development of new drugs and therapeutic agents. In industry, it is used in the production of advanced materials and coatings.

Mechanism of Action

1-Bromo-2-fluoro-4-(isocyanatomethyl)benzene is similar to other halogenated benzene derivatives, such as 1-bromo-2-fluorobenzene and 1-bromo-4-(isocyanatomethyl)benzene. its unique combination of halogen and isocyanate groups makes it distinct in terms of reactivity and applications. The presence of both bromo and fluoro groups enhances its electrophilic properties, while the isocyanate group provides additional reactivity for the formation of ureas and carbamates.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogenated Benzene Derivatives

1-Bromo-2-chloro-4-fluorobenzene

- Molecular Formula : C₆H₃BrClF

- Substituents : Br (1), Cl (2), F (4)

- Key Properties : Lacks the reactive isocyanato group, reducing its utility in polymerization. Used primarily as a halogenated building block in cross-coupling reactions.

- Applications : Intermediate in organic synthesis for pharmaceuticals or agrochemicals.

- Reference :

1-Bromo-2-fluoro-4-(trifluoromethoxy)benzene

- Molecular Formula : C₇H₃BrF₄O

- Substituents : Br (1), F (2), –O–CF₃ (4)

- Key Properties : The trifluoromethoxy group (–OCF₃) is electron-withdrawing, enhancing stability but reducing nucleophilic reactivity compared to the isocyanato group.

- Applications : Used in liquid crystal materials for infrared applications due to its fluorinated backbone.

- Reference :

Isocyanato-Substituted Analogues

1-Bromo-4-isocyanato-2-methylbenzene

- CAS : 1591-97-5

- Molecular Formula: C₈H₆BrNO

- Substituents : Br (1), –NCO (4), –CH₃ (2)

- Applications : Crosslinking agent in polyurethane synthesis.

- Reference :

1-Bromo-4-(cyclopropyl-isocyanato-methyl)benzene

Ether and Alkoxy Derivatives

1-Bromo-2-fluoro-4-(methoxymethyl)benzene

- CAS : 162744-47-0

- Molecular Formula : C₈H₈BrFO

- Substituents : Br (1), F (2), –CH₂–O–CH₃ (4)

- Key Properties : The methoxymethyl group (–CH₂OMe) is electron-donating, contrasting with the electrophilic isocyanato group. Less reactive in nucleophilic additions.

- Applications : Solvent-stable intermediate in fine chemical synthesis.

- Reference :

1-Bromo-2-fluoro-4-phenylmethoxybenzene

Nitro and Methoxy Derivatives

1-Bromo-3-fluoro-2-methoxy-4-nitrobenzene

- CAS : 1224629-07-5

- Molecular Formula: C₇H₅BrFNO₃

- Substituents: Br (1), F (3), –OMe (2), –NO₂ (4)

- Key Properties: The nitro group (–NO₂) strongly deactivates the ring, reducing electrophilic substitution reactivity compared to the isocyanato group.

- Applications : Explosives or dye intermediates.

- Reference :

Comparative Data Table

Q & A

What synthetic strategies are effective for preparing 1-Bromo-2-fluoro-4-(isocyanatomethyl)benzene, and how can reaction conditions be optimized?

Basic

The compound is typically synthesized via nucleophilic substitution or coupling reactions. A common approach involves introducing the isocyanato group (-NCO) through reaction of a bromo-fluoro-benzyl precursor with phosgene or its safer equivalents (e.g., triphosgene) under anhydrous conditions . Optimizing reaction temperature (0–5°C for isocyanate stability) and using catalysts like triethylamine can improve yield. Purity is confirmed via GC-MS or HPLC (≥95% by area normalization) .

Advanced

Competing side reactions, such as hydrolysis of the isocyanate group to amines, require strict moisture control. Computational modeling (DFT studies) can predict regioselectivity in halogenated intermediates. For example, Suzuki-Miyaura coupling with arylboronic esters (e.g., 2-cyanoarylboronic esters) enables functionalization at the bromine site, but fluorine’s electron-withdrawing effects may necessitate PdCl₂(dppf) as a catalyst . Reaction monitoring via in situ IR (NCO stretch at ~2270 cm⁻¹) helps track progress .

How can structural and electronic properties of this compound be characterized for reactivity studies?

Basic

X-ray crystallography (e.g., SHELX refinement) resolves the spatial arrangement of substituents, particularly steric effects near the isocyanatomethyl group . NMR (¹H/¹³C/¹⁹F) identifies electronic environments: fluorine’s deshielding effect (δ ~ -110 ppm in ¹⁹F NMR) and bromine’s anisotropic effects in ¹H NMR .

Advanced

Electron-density mapping via Hirshfeld analysis quantifies intermolecular interactions (e.g., C=O···H contacts). Frontier molecular orbital (FMO) calculations (Gaussian 16) predict electrophilic/nucleophilic sites, aiding in understanding reactivity toward nucleophiles (e.g., amines) . UV-Vis spectroscopy (λmax ~ 270 nm) correlates conjugation effects with substituent electronic contributions .

What are the challenges in analyzing biological activity, and how can they be addressed?

Intermediate

The compound’s potential antifungal activity (e.g., against Candida albicans) is assessed via microbroth dilution (MIC values). However, its hydrolytic instability requires derivatization into stable urea or carbamate analogs before testing . LC-MS monitors degradation in PBS (pH 7.4) to establish half-life .

Advanced

Docking studies (AutoDock Vina) with fungal cytochrome P450 enzymes identify binding modes. Contradictory bioactivity data may arise from impurities; orthogonal purification (e.g., prep-HPLC followed by recrystallization) ensures reproducibility .

How do steric and electronic factors influence its reactivity in cross-coupling reactions?

Advanced

The bromine atom participates preferentially in cross-coupling (vs. fluorine) due to lower bond dissociation energy. However, the isocyanatomethyl group’s steric bulk may hinder transmetalation in Stille couplings. Computational studies (M06-2X/def2-TZVP) show that fluorine’s -I effect increases the electrophilicity of the aromatic ring, accelerating oxidative addition in Pd-catalyzed reactions . Contrasting yields in Suzuki vs. Buchwald-Hartwig reactions highlight the need for ligand screening (e.g., XPhos vs. SPhos) .

What safety protocols are critical for handling this compound in laboratory settings?

Basic

The isocyanate group is moisture-sensitive and toxic. Use gloveboxes or Schlenk lines for synthesis, and store under inert gas (argon) at -20°C . Emergency protocols for inhalation exposure include immediate ventilation and medical consultation .

Advanced

Decomposition products (e.g., HBr, HF) require scrubbers in exhaust systems. Thermal stability analysis (TGA/DSC) determines safe handling temperatures (decomposition onset ~150°C) . PPE must include HF-resistant gloves (e.g., Viton) and full-face respirators during scale-up .

How can computational tools predict and resolve contradictions in experimental data?

Advanced

Conflicting NMR shifts (e.g., unexpected coupling constants) may arise from dynamic effects. Molecular dynamics (MD) simulations (AMBER) model rotational barriers around the isocyanatomethyl group. For crystallographic disorder, SHELXL’s PART instruction refines occupancy ratios . Machine learning (e.g., Chemprop) predicts solubility parameters to optimize reaction solvents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.